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molecular formula C12H13ClN2O2 B8351951 1-(4-chlorobutyl)-2,4(1H,3H)-quinazolinedione

1-(4-chlorobutyl)-2,4(1H,3H)-quinazolinedione

Cat. No. B8351951
M. Wt: 252.69 g/mol
InChI Key: MOKSZCBRLAIZIT-UHFFFAOYSA-N
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Patent
US05304560

Procedure details

A mixture of 1-(4-hydroxybutyl)-2,4(1H,3H)-quinazolinedione 290 mg), thionyl chloride (0.54 ml), and pyridine (98 mg) in tetrahydrofuran (10 ml) was refluxed for 2 hours. After evaporation of the solvents, the residue was dissolved in chloroform, washed in turn with water, saturated sodium bicarbonate and brine, dried over magnesium sulfate, and evaporated. Crude material was crystallized from ethyl ether-isopropyl ether to give 1-(4-chlorobutyl)-2,4(1H,3H)-quinazolinedione (226 mg) as a powder.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[NH:8][C:7]1=[O:17].S(Cl)([Cl:20])=O.N1C=CC=CC=1>O1CCCC1>[Cl:20][CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[NH:8][C:7]1=[O:17]

Inputs

Step One
Name
Quantity
290 mg
Type
reactant
Smiles
OCCCCN1C(NC(C2=CC=CC=C12)=O)=O
Name
Quantity
0.54 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
98 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform
WASH
Type
WASH
Details
washed in turn with water, saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Crude material was crystallized from ethyl ether-isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
ClCCCCN1C(NC(C2=CC=CC=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 226 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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